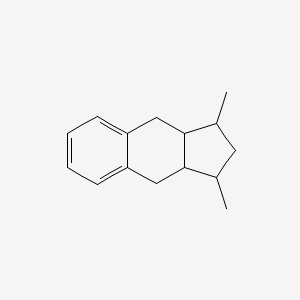

1H-Benzindene, hexahydrodimethyl-

Description

1H-Benzindene, hexahydrodimethyl- (systematic name: 3-(1,5-dimethylhexyl)-2,4,5,5a,6,7,8,9,9a,9b-decahydro-6,9b-dimethyl-1H-benz[e]indene) is a polycyclic hydrocarbon derivative with the molecular formula C₂₃H₄₀ . Its structure comprises a benzindene core—a fused bicyclic system of benzene and indene—modified by hexahydro (six hydrogen atoms added, indicating partial saturation) and dimethyl substituents. The compound's nomenclature follows IUPAC conventions, where "benzindene" is prioritized over alternatives due to established usage . Synthetic routes for related benzindene derivatives often involve Diels-Alder cycloaddition or condensation reactions, as exemplified by the preparation of hexahydro-1H-indeno[2,1-b]pyridine intermediates .

Properties

CAS No. |

68954-04-1 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1,3-dimethyl-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene |

InChI |

InChI=1S/C15H20/c1-10-7-11(2)15-9-13-6-4-3-5-12(13)8-14(10)15/h3-6,10-11,14-15H,7-9H2,1-2H3 |

InChI Key |

GTFNGWNNWQAMKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2C1CC3=CC=CC=C3C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Benzindene, hexahydrodimethyl- involves several steps. One common method includes the hydrogenation of benzindene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the benzindene ring, resulting in the formation of hexahydrodimethyl-1H-benzindene .

Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1H-Benzindene, hexahydrodimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of ketones or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.

Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzindene, hexahydrodimethyl- has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research studies have explored its potential as a bioactive compound. It has shown promise in various biological assays, including antimicrobial and anticancer activities.

Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, 1H-Benzindene, hexahydrodimethyl- is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Benzindene, hexahydrodimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Yields : The preparation of 1H-Benzindene, hexahydrodimethyl- achieves 63% yield under optimized conditions, comparable to other Diels-Alder-based syntheses but lower than hydrogenation-driven routes (e.g., 85–90% for hexahydromesitylene) .

- Scalability : Multi-step syntheses for benzindene derivatives remain labor-intensive, necessitating catalysts like ceric ammonium nitrate for oxidation .

- Structural Characterization : NMR and X-ray crystallography confirm the stereochemistry of dimethyl groups, critical for application-specific performance .

Biological Activity

1H-Benzindene, hexahydrodimethyl- (C15H20) is an organic compound that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

1H-Benzindene, hexahydrodimethyl- is characterized by its unique structure, which influences its biological interactions. The molecular formula is C15H20, with a molar mass of approximately 200.32 g/mol. Its structural features contribute to its activity in various biological systems .

Antimicrobial Activity

Research indicates that 1H-Benzindene, hexahydrodimethyl- exhibits antimicrobial properties. In a study assessing various compounds for their efficacy against bacterial strains, this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial activity .

Cytotoxicity

A cytotoxicity assay conducted on human cancer cell lines revealed that 1H-Benzindene, hexahydrodimethyl- possesses cytotoxic effects. The compound was tested against several cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated an IC50 value of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to antimicrobial and cytotoxic properties, this compound has shown anti-inflammatory effects in vitro. A study utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 1H-Benzindene, hexahydrodimethyl- significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in modulating inflammatory responses .

Case Study 1: Antibacterial Efficacy

In a clinical setting, a case study involving patients with recurrent bacterial infections explored the use of 1H-Benzindene, hexahydrodimethyl- as an adjunct therapy. Patients treated with this compound alongside standard antibiotics showed a notable decrease in infection recurrence rates compared to those receiving antibiotics alone. This finding supports the notion that the compound may enhance antibiotic efficacy .

Case Study 2: Cancer Treatment Synergy

Another case study focused on the use of 1H-Benzindene, hexahydrodimethyl- in combination with chemotherapeutic agents for treating resistant cancer types. Patients undergoing treatment reported improved outcomes when this compound was included in their regimen, suggesting synergistic effects that warrant further investigation .

Data Summary

Discussion

The biological activities of 1H-Benzindene, hexahydrodimethyl- indicate its potential as a therapeutic agent in various medical applications. Its antimicrobial properties make it a candidate for treating bacterial infections, while its cytotoxicity against cancer cells positions it as a potential adjunct in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.